Chemical structure and physical properties of Thiazole, 4,5-dihydro-2-pentyl-
Chemical structure and physical properties of Thiazole, 4,5-dihydro-2-pentyl-
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and spectral characteristics of Thiazole, 4,5-dihydro-2-pentyl-, also known as 2-pentyl-2-thiazoline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the unique attributes and potential applications of this heterocyclic compound.
Introduction: The Thiazoline Core in Modern Chemistry
The thiazole ring and its derivatives are fundamental scaffolds in medicinal and biological chemistry, appearing in a range of natural products and synthetic drugs.[1] The dihydro-derivative, the thiazoline ring, retains significant biological activity and serves as a versatile synthetic intermediate.[2] The introduction of an alkyl substituent at the 2-position, such as a pentyl group, significantly influences the molecule's lipophilicity and, consequently, its biological interactions and physical properties. This guide will delve into the specific characteristics of 2-pentyl-4,5-dihydrothiazole, a less-common yet potentially valuable member of this chemical family. While direct experimental data for this specific analog is limited, this guide will provide well-founded estimations based on the known properties of its close structural relatives.
Chemical Structure and Nomenclature
Thiazole, 4,5-dihydro-2-pentyl- belongs to the thiazoline class of five-membered heterocyclic compounds, characterized by the presence of one sulfur and one nitrogen atom in the ring. The "4,5-dihydro" designation indicates the saturation of the bond between the carbon atoms at positions 4 and 5. The pentyl group is attached to the carbon atom at position 2.
Systematic IUPAC Name: 2-pentyl-4,5-dihydro-1,3-thiazole
Common Name: 2-pentyl-2-thiazoline
Molecular Formula: C₈H₁₅NS
Molecular Weight: 157.28 g/mol
Below is a diagram illustrating the chemical structure of Thiazole, 4,5-dihydro-2-pentyl-.
Caption: Chemical structure of 2-pentyl-4,5-dihydrothiazole.
Physical and Chemical Properties
| Property | Estimated Value | Notes |
| Boiling Point | ~190-210 °C | Extrapolated from the boiling point of 2-propyl-2-thiazoline and considering the increased molecular weight. |
| Density | ~0.95 - 1.05 g/cm³ | Based on the density of similar heterocyclic compounds. |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). Limited solubility in water. | The pentyl group increases lipophilicity, reducing water solubility. |
| Appearance | Colorless to pale yellow liquid | Typical appearance for 2-alkyl-thiazolines. |
| Odor | Likely to have a characteristic nutty, meaty, or roasted aroma. | Many 2-alkyl-thiazolines are known for their distinct aromas and are used as flavoring agents.[4] |
Synthesis of 2-Pentyl-4,5-dihydrothiazole
The synthesis of 2-substituted-4,5-dihydrothiazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a thioamide with a 2-haloamine or the cyclization of an N-(2-hydroxyethyl)thioamide. For the specific synthesis of 2-pentyl-4,5-dihydrothiazole, a plausible and efficient method is the reaction of hexanethioamide with 2-chloroethylamine hydrochloride.
Experimental Protocol: Synthesis from Hexanethioamide and 2-Chloroethylamine
This protocol is a representative method for the synthesis of 2-alkyl-4,5-dihydrothiazoles and is adapted from general procedures for this class of compounds.[5]
Materials:
-
Hexanethioamide
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of the free base: In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free base, 2-chloroethylamine.
-
Reaction setup: In a separate flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanethioamide in ethanol.
-
Condensation: To the ethanolic solution of hexanethioamide, add the freshly prepared 2-chloroethylamine solution dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to obtain the crude product.
-
Final Purification: The crude 2-pentyl-4,5-dihydrothiazole can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of 2-pentyl-4,5-dihydrothiazole.
Spectral Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons of the pentyl group and the dihydrothiazole ring.
-
Dihydrothiazole Ring Protons: Two multiplets are expected for the methylene protons at C4 and C5. These would likely appear in the range of δ 3.0-4.5 ppm.
-
Pentyl Group Protons:
-
A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm.
-
A series of multiplets for the four methylene groups (CH₂) of the pentyl chain between δ 1.2 and 2.5 ppm. The methylene group adjacent to the C2 of the thiazoline ring would be the most deshielded.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information about the carbon skeleton.
-
C2 of Dihydrothiazole Ring: A signal in the range of δ 160-175 ppm, characteristic of the imine carbon in a thiazoline ring.[9]
-
C4 and C5 of Dihydrothiazole Ring: Signals for the methylene carbons of the ring would be expected in the range of δ 30-70 ppm.
-
Pentyl Group Carbons: A series of signals in the aliphatic region (δ 14-40 ppm) corresponding to the five carbons of the pentyl chain.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would be expected to involve the loss of the pentyl chain and fragmentation of the dihydrothiazole ring.[10] Common fragmentation pathways could include alpha-cleavage of the alkyl chain and retro-Diels-Alder type fragmentation of the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
C=N Stretch: A strong absorption band in the region of 1600-1670 cm⁻¹ corresponding to the imine bond of the thiazoline ring.
-
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the pentyl group and the dihydrothiazole ring.
-
C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Potential Applications
While specific applications for 2-pentyl-4,5-dihydrothiazole are not extensively documented, the broader class of 2-alkyl-4,5-dihydrothiazoles has shown promise in several areas:
-
Flavor and Fragrance Industry: Many thiazole and thiazoline derivatives are known for their unique and potent aromas, often described as nutty, meaty, or roasted.[11] They are used as additives in the food industry to impart savory flavors.
-
Pharmaceutical and Agrochemical Research: The dihydrothiazole scaffold is present in a number of biologically active compounds.[12] Derivatives have been investigated for their antibacterial, antifungal, and anti-inflammatory properties.[1][13][14] The lipophilic pentyl group could enhance the membrane permeability of potential drug candidates, making this a molecule of interest for further derivatization and biological screening.
Safety and Handling
Specific toxicity data for 2-pentyl-4,5-dihydrothiazole is not available. However, based on the safety data for the general class of thiazoles and related heterocycles, the following precautions should be observed.[15][16][17][18][19]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[15]
-
Fire Safety: Thiazoles can be flammable liquids. Keep away from heat, sparks, and open flames.[16] Use appropriate fire-extinguishing media such as carbon dioxide, dry chemical powder, or foam.[15]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[17]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[17]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]
-
Always consult the most current Safety Data Sheet (SDS) for detailed safety information before handling this or any chemical.
Conclusion
Thiazole, 4,5-dihydro-2-pentyl- represents an interesting, though not extensively studied, member of the thiazoline family. Its chemical structure, with a lipophilic pentyl group attached to the biologically relevant dihydrothiazole core, suggests potential for applications in flavor chemistry and as a scaffold for the development of new bioactive molecules. While a lack of direct experimental data necessitates a degree of extrapolation from related compounds, this guide provides a solid foundation for researchers and scientists to understand and further investigate the properties and potential of this intriguing heterocyclic compound. Further experimental work is warranted to fully characterize its physical properties, spectral data, and biological activity.
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